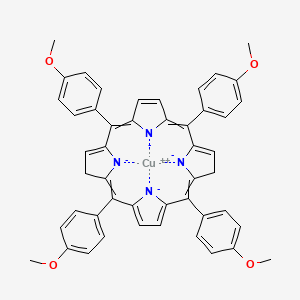
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol is a chemical compound with the molecular formula C14H12F6O3 and a molecular weight of 342.23 g/mol . This compound is known for its unique structure, which includes a tert-butyl group and two trifluoroacetyl groups attached to a phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of 4-tert-butylphenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to hydroxyl groups.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds with biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in various biochemical pathways, modulating the compound’s effects .
Comparación Con Compuestos Similares
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups attached to the phenol ring, making it more sterically hindered.
2,4,6-Tris(trifluoromethyl)phenol: This compound has trifluoromethyl groups instead of trifluoroacetyl groups, affecting its reactivity and properties.
The uniqueness of this compound lies in its combination of tert-butyl and trifluoroacetyl groups, which impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H12F6O3 |
|---|---|
Peso molecular |
342.23 g/mol |
Nombre IUPAC |
1-[5-tert-butyl-2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H12F6O3/c1-12(2,3)6-4-7(10(22)13(15,16)17)9(21)8(5-6)11(23)14(18,19)20/h4-5,21H,1-3H3 |
Clave InChI |
QBHOTURDQXGLNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)


![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)




![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12444603.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12444609.png)
![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)

